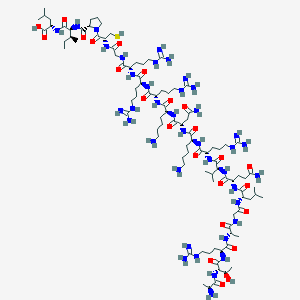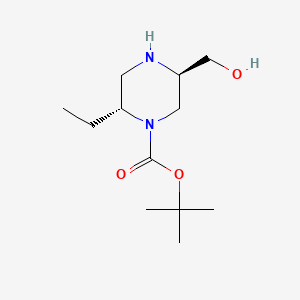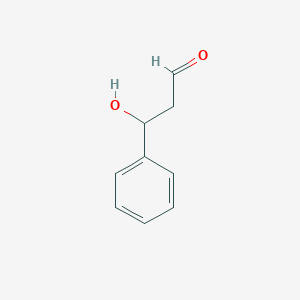
3-Hydroxy-3-phenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-phenylpropanal is an organic compound with the molecular formula C9H10O2. It is a phenyl-substituted aldehyde, characterized by a hydroxyl group (-OH) and a phenyl group (C6H5) attached to the same carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylpropanal can be synthesized through several methods, including the oxidation of 3-phenylpropanol or the reduction of 3-phenylpropanoic acid. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or oxidation reactions. These processes are optimized to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group.
Major Products Formed:
Oxidation: Produces 3-phenylpropanoic acid.
Reduction: Yields 3-phenylpropanol.
Substitution: Forms various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-3-phenylpropanal is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
3-Hydroxy-3-phenylpropanal is structurally similar to other phenyl-substituted aldehydes and alcohols, such as 3-phenylpropanoic acid and 3-phenylpropanol. its unique combination of hydroxyl and phenyl groups on the same carbon atom gives it distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
3-Phenylpropanoic acid
3-Phenylpropanol
3-(3-Hydroxyphenyl)propionic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-hydroxy-3-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |
Clé InChI |
GSXXASFBNUNZBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


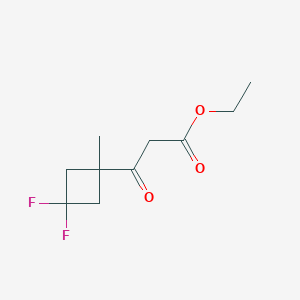
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

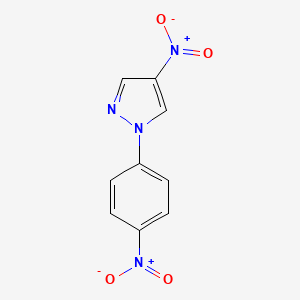
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
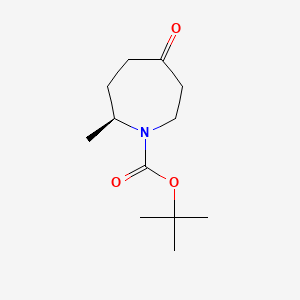
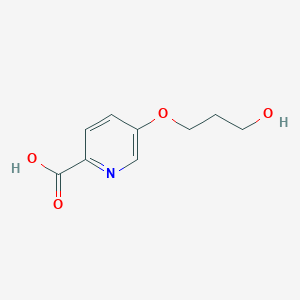
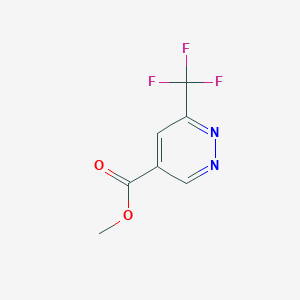
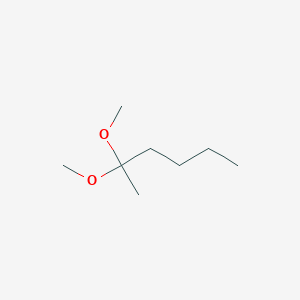
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
